molecular formula C7H6ClN3O3S B8004688 2-Amino-5-chloro-1,3-benzoxazole-6-sulfonamide CAS No. 1820638-88-7

2-Amino-5-chloro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B8004688
CAS No.: 1820638-88-7
M. Wt: 247.66 g/mol
InChI Key: IQHTWPNMWVKZIY-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-1,3-benzoxazole-6-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-1,3-benzoxazole-6-sulfonamide typically involves the reaction of 2-aminophenol with chlorosulfonic acid, followed by cyclization with appropriate reagents. One common method involves the use of a metal oxide alumina catalyst, where 2-aminophenol and an aldehyde are stirred in acetonitrile solvent at room temperature to achieve moderate yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-1,3-benzoxazole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

2-Amino-5-chloro-1,3-benzoxazole-6-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-1,3-benzoxazole-6-sulfonamide involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases and protein kinases, which are crucial for cell division and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorobenzoxazole: Shares a similar core structure but lacks the sulfonamide group.

    2-Mercapto-5-chloro-1,3-benzoxazole: Contains a mercapto group instead of an amino group.

Uniqueness

2-Amino-5-chloro-1,3-benzoxazole-6-sulfonamide is unique due to the presence of both the amino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-amino-5-chloro-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O3S/c8-3-1-4-5(14-7(9)11-4)2-6(3)15(10,12)13/h1-2H,(H2,9,11)(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHTWPNMWVKZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264220
Record name 6-Benzoxazolesulfonamide, 2-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820638-88-7
Record name 6-Benzoxazolesulfonamide, 2-amino-5-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820638-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzoxazolesulfonamide, 2-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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